6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine
Overview
Description
6-Chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine is a chemical compound with the molecular formula C5H6ClN5O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-member ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine typically involves multiple steps, starting with the chlorination of pyrimidine derivatives followed by nitrosation and subsequent methylation. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and cooling cycles to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrimidines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine is utilized in studies involving nucleic acids and enzymes. It can act as a probe to investigate the interactions and functions of biomolecules.
Medicine: In the medical field, this compound has potential applications in drug discovery and development. It may be used to create new therapeutic agents targeting various diseases.
Industry: In industry, this compound is employed in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for developing innovative materials and products.
Mechanism of Action
The mechanism by which 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used, such as in chemical synthesis or biological assays.
Comparison with Similar Compounds
2-Chloro-5-nitropyrimidine-4,6-diamine
4,6-Pyrimidinediamine, 2-chloro-5-nitro-
VERICIGUAT
Uniqueness: 6-Chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine stands out due to its specific structural features, such as the presence of both chloro and nitro groups on the pyrimidine ring
Properties
IUPAC Name |
6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN5O/c1-8-5-9-3(6)2(11-12)4(7)10-5/h1H3,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANVWYYLMGJGON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C(=N1)Cl)N=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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